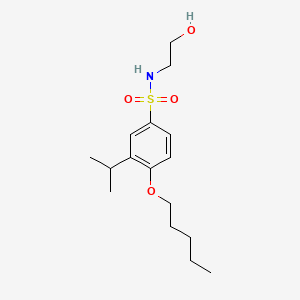

N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide

Description

Chemical Structure and Properties The compound N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide (molecular formula: C₁₄H₂₃NO₃S) is a sulfonamide derivative characterized by a benzene ring substituted with a pentyloxy group at position 4, an isopropyl group at position 3, and a sulfonamide moiety linked to a 2-hydroxyethyl chain at position 1 . Its molecular weight is approximately 285.4 g/mol, with the hydroxyethyl group enhancing hydrophilicity compared to purely alkyl-substituted analogs.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-4-pentoxy-3-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4S/c1-4-5-6-11-21-16-8-7-14(12-15(16)13(2)3)22(19,20)17-9-10-18/h7-8,12-13,17-18H,4-6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKLIXJSYSKSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Benzene Derivative: The starting material, a benzene derivative, is functionalized with hydroxyethyl, pentyloxy, and propan-2-yl groups through electrophilic aromatic substitution reactions.

Sulfonation: The functionalized benzene derivative undergoes sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Amidation: The sulfonyl chloride intermediate is then reacted with ethanolamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various alkoxy-substituted benzene sulfonamides.

Applications De Recherche Scientifique

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: As a probe to study enzyme interactions and protein binding.

Medicine: Potential use as an anti-inflammatory or antimicrobial agent.

Industry: As an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application:

Antimicrobial: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.

Anti-inflammatory: It could inhibit the production of inflammatory mediators by blocking specific signaling pathways.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations:

- Alkoxy Chain Length : The pentyloxy group (C₅) in the target compound strikes a balance between lipophilicity (critical for membrane penetration) and solubility, compared to shorter chains (e.g., butoxy in ) or longer ones (hexyloxy) .

- Hydroxyethyl vs. Other Groups : The 2-hydroxyethyl group improves aqueous solubility relative to analogs with purely hydrophobic substituents (e.g., ’s chlorophenyl) or thiols () .

Activité Biologique

N-(2-hydroxyethyl)-4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide, a synthetic organic compound, belongs to the sulfonamide class known for diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This article explores its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features:

- A benzene ring substituted with:

- Hydroxyethyl group

- Pentyloxy group

- Propan-2-yl group

- A sulfonamide functional group

Molecular Formula

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

1. Antimicrobial Activity:

- The compound may mimic natural substrates, inhibiting bacterial enzymes crucial for their survival. This is characteristic of many sulfonamides which act by interfering with folate synthesis in bacteria.

2. Anti-inflammatory Effects:

- It could inhibit the production of inflammatory mediators by blocking specific signaling pathways, potentially reducing inflammation in various tissues.

Case Studies

Recent studies have investigated the biological activity of sulfonamide derivatives, including this compound. For instance:

Study on Perfusion Pressure:

A study evaluated the effects of various benzenesulfonamides on isolated rat hearts to assess their impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly decrease perfusion pressure over time, suggesting a potential cardiovascular effect.

| Group | Compound | Dose (nM) | Observations |

|---|---|---|---|

| I | Control | - | Normal perfusion pressure |

| II | Benzene sulfonamide | 0.001 | Decreased perfusion pressure |

| III | This compound | 0.001 | Significant decrease in perfusion pressure |

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion characteristics.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Metabolism | Liver (Cytochrome P450) |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.